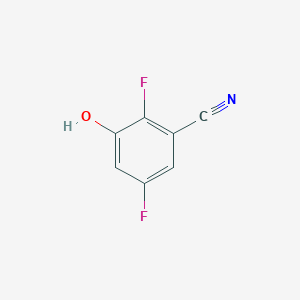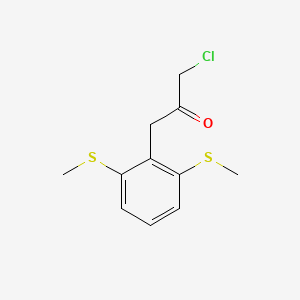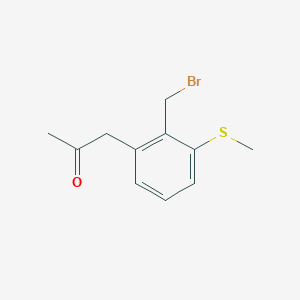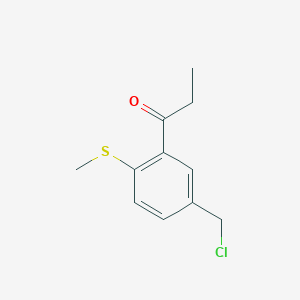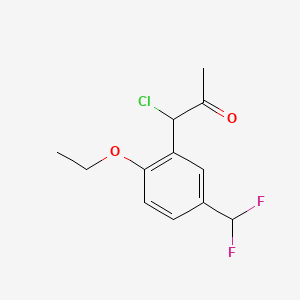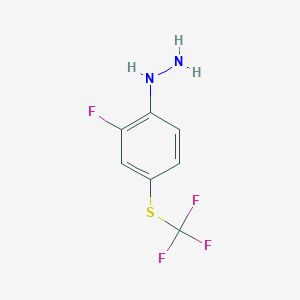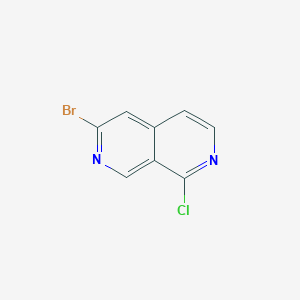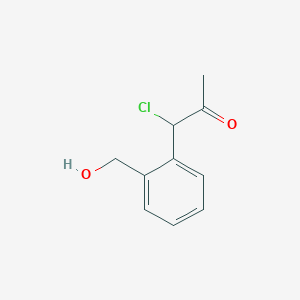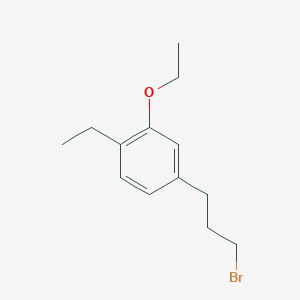
1-(2,4-Bis(difluoromethyl)phenyl)-2-chloropropan-1-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(2,4-Bis(difluoromethyl)phenyl)-2-chloropropan-1-one is a chemical compound characterized by the presence of difluoromethyl groups attached to a phenyl ring, along with a chloropropanone moiety
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 1-(2,4-Bis(difluoromethyl)phenyl)-2-chloropropan-1-one typically involves the introduction of difluoromethyl groups onto a phenyl ring, followed by the addition of a chloropropanone moiety. One common method involves the use of difluoromethylation reagents to introduce the difluoromethyl groups onto the phenyl ring. This can be achieved through metal-based methods that transfer CF2H to C(sp2) sites, both in stoichiometric and catalytic modes . The chloropropanone moiety can then be introduced through a halogenation reaction using appropriate chlorinating agents.
Industrial Production Methods
Industrial production of this compound may involve large-scale difluoromethylation processes, utilizing efficient and cost-effective reagents and catalysts. The reaction conditions are optimized to ensure high yield and purity of the final product. The use of continuous flow reactors and advanced purification techniques can further enhance the efficiency of the production process.
Analyse Des Réactions Chimiques
Types of Reactions
1-(2,4-Bis(difluoromethyl)phenyl)-2-chloropropan-1-one undergoes various types of chemical reactions, including:
Substitution Reactions: The chloropropanone moiety can undergo nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles.
Oxidation and Reduction Reactions: The compound can be oxidized or reduced under appropriate conditions to form different products.
Cross-Coupling Reactions: The phenyl ring can participate in cross-coupling reactions, such as Suzuki–Miyaura coupling, to form new carbon-carbon bonds.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include nucleophiles such as amines, thiols, and alkoxides.
Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide can be used.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are commonly employed.
Cross-Coupling: Palladium catalysts and organoboron reagents are typically used in Suzuki–Miyaura coupling reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various substituted propanones, while cross-coupling reactions can produce biaryl compounds.
Applications De Recherche Scientifique
1-(2,4-Bis(difluoromethyl)phenyl)-2-chloropropan-1-one has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis, enabling the construction of more complex molecules.
Biology: The compound can be used in the study of biological systems, particularly in understanding the interactions of difluoromethyl groups with biological targets.
Mécanisme D'action
The mechanism of action of 1-(2,4-Bis(difluoromethyl)phenyl)-2-chloropropan-1-one involves its interaction with specific molecular targets. The difluoromethyl groups can enhance the compound’s binding affinity to certain enzymes or receptors, thereby modulating their activity. The chloropropanone moiety can also participate in covalent bonding with target proteins, leading to inhibition or activation of their function. The exact pathways involved depend on the specific biological context and the nature of the target molecules .
Comparaison Avec Des Composés Similaires
Similar Compounds
1-(2,4-Bis(difluoromethyl)phenyl)-1-bromopropan-2-one: This compound is similar in structure but contains a bromine atom instead of chlorine.
1-(2,4-Bis(difluoromethyl)phenyl)-1-chloropropan-2-one: Another closely related compound with slight variations in the position of the chloropropanone moiety.
Uniqueness
1-(2,4-Bis(difluoromethyl)phenyl)-2-chloropropan-1-one is unique due to the specific positioning of the difluoromethyl groups and the chloropropanone moiety, which can influence its reactivity and interaction with biological targets. The presence of difluoromethyl groups can enhance the compound’s stability and lipophilicity, making it a valuable tool in various research applications.
Propriétés
Formule moléculaire |
C11H9ClF4O |
|---|---|
Poids moléculaire |
268.63 g/mol |
Nom IUPAC |
1-[2,4-bis(difluoromethyl)phenyl]-2-chloropropan-1-one |
InChI |
InChI=1S/C11H9ClF4O/c1-5(12)9(17)7-3-2-6(10(13)14)4-8(7)11(15)16/h2-5,10-11H,1H3 |
Clé InChI |
WKPXNZNEBDMQAQ-UHFFFAOYSA-N |
SMILES canonique |
CC(C(=O)C1=C(C=C(C=C1)C(F)F)C(F)F)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




